molecular formula C7H14Cl2O5S2 B1365773 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol CAS No. 67006-35-3

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol

Cat. No.: B1365773
CAS No.: 67006-35-3
M. Wt: 313.2 g/mol
InChI Key: YPKLASYHNLGXQO-UHFFFAOYSA-N
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Description

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is a chemical compound with the molecular formula C7H14Cl2O5S2 and a molecular weight of 313.22 g/mol . This compound is known for its unique structure, which includes two chloroethyl sulfonyl groups attached to a propanol backbone. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol typically involves the reaction of 1,3-propanediol with 2-chloroethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or sulfides .

Scientific Research Applications

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol involves its ability to form covalent bonds with nucleophilic sites in target molecules. The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of stable sulfonyl derivatives. These interactions can affect the function of biological molecules, such as proteins and enzymes, by modifying their structure and activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis((2-chloroethyl)sulfonyl)propane: Similar structure but lacks the hydroxyl group.

    1,3-Bis((2-chloroethyl)sulfonyl)butane: Similar structure with an extended carbon chain.

    1,3-Bis((2-chloroethyl)sulfonyl)ethane: Similar structure with a shorter carbon chain.

Uniqueness

1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is unique due to the presence of both chloroethyl sulfonyl groups and a hydroxyl group. This combination allows for a wider range of chemical reactions and applications compared to similar compounds. The hydroxyl group provides additional reactivity, making it a versatile reagent in organic synthesis and other scientific research applications .

Properties

CAS No.

67006-35-3

Molecular Formula

C7H14Cl2O5S2

Molecular Weight

313.2 g/mol

IUPAC Name

1,3-bis(2-chloroethylsulfonyl)propan-1-ol

InChI

InChI=1S/C7H14Cl2O5S2/c8-2-5-15(11,12)4-1-7(10)16(13,14)6-3-9/h7,10H,1-6H2

InChI Key

YPKLASYHNLGXQO-UHFFFAOYSA-N

SMILES

C(CCl)S(=O)(=O)CC(CS(=O)(=O)CCCl)O

Canonical SMILES

C(CS(=O)(=O)CCCl)C(O)S(=O)(=O)CCCl

Origin of Product

United States

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